molecular formula C13H10N4O4 B2927661 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1428363-70-5

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2927661
CAS RN: 1428363-70-5
M. Wt: 286.247
InChI Key: MRYKKFYHFBKJMR-UHFFFAOYSA-N
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Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone is a chemical compound that has shown great potential in scientific research. It is a complex molecule that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Anti-Fibrotic Drug Development

This compound has been studied for its potential anti-fibrotic properties. Anti-fibrotic drugs aim to prevent or reduce tissue fibrosis, a process that can lead to scarring and is associated with various chronic diseases. The compound’s efficacy could be evaluated through its ability to inhibit collagen expression and hydroxyproline content in cell culture mediums, which are indicators of fibrosis .

Pharmacological Research

In pharmacology, the compound could be used to design and synthesize novel heterocyclic compounds with potential biological activities. It could serve as a core structure to develop new medications with diverse pharmaceutical activities, including antimicrobial, antiviral, and antitumor properties .

Biochemical Studies

The compound’s role in biochemistry could involve the study of collagen prolyl 4-hydroxylases, enzymes that play a crucial role in the synthesis of collagen. By inhibiting these enzymes, the compound could be used to explore new treatments for conditions related to excessive collagen production .

Chemical Biology

In chemical biology, this compound can be part of a library of novel heterocyclic compounds. Researchers can use such libraries to discover new biological activities and understand the molecular mechanisms underlying various biological processes .

Medicinal Chemistry

As a privileged structure in medicinal chemistry, the compound can be employed in the design of new drugs. Its structure could be modified to enhance its pharmacological profile, increase its selectivity, and reduce potential side effects .

Chemical Engineering

In chemical engineering, the compound could be used in process development for the synthesis of pharmaceuticals. Its synthesis involves complex chemical reactions, and optimizing these processes can lead to more efficient and cost-effective production methods .

properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-13(10-3-4-14-20-10)17-6-8(7-17)12-15-11(16-21-12)9-2-1-5-19-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKKFYHFBKJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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